4-(3-Fluoro-4-methoxyphenyl)-2-[4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-yl]-1,3-thiazole
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Overview
Description
4-(3-Fluoro-4-methoxyphenyl)-2-[4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-yl]-1,3-thiazole is a complex organic compound featuring two thiazole rings and two fluorinated methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoro-4-methoxyphenyl)-2-[4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-yl]-1,3-thiazole typically involves multi-step organic reactions. The starting materials often include 3-fluoro-4-methoxybenzoic acid and thioamides. The synthesis may proceed through the formation of intermediate compounds such as 3-fluoro-4-methoxybenzoyl chloride, which is then reacted with thioamides to form the thiazole rings .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluoro-4-methoxyphenyl)-2-[4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-yl]-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(3-Fluoro-4-methoxyphenyl)-2-[4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-yl]-1,3-thiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(3-Fluoro-4-methoxyphen
Properties
Molecular Formula |
C20H14F2N2O2S2 |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
4-(3-fluoro-4-methoxyphenyl)-2-[4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-yl]-1,3-thiazole |
InChI |
InChI=1S/C20H14F2N2O2S2/c1-25-17-5-3-11(7-13(17)21)15-9-27-19(23-15)20-24-16(10-28-20)12-4-6-18(26-2)14(22)8-12/h3-10H,1-2H3 |
InChI Key |
WZPPKKNHMSZPFE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)C3=NC(=CS3)C4=CC(=C(C=C4)OC)F)F |
Origin of Product |
United States |
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